![molecular formula C17H21N3O4 B2973061 N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 952841-21-3](/img/structure/B2973061.png)
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
“N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C15H21NO3 . It has a molecular weight of 263.34 .
Molecular Structure Analysis
The molecular structure of “N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is RJOFFLXFRCDEGY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide” are not fully detailed in the sources I found .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have been explored for their antimicrobial and anti-proliferative activities. A study found that certain N-Mannich bases of 1,3,4-oxadiazole showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds exhibited anti-proliferative activity against several cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines, with some derivatives showing optimum activity (Al-Wahaibi et al., 2021).
Antiepileptic Activity
Compounds based on the 1,3,4-oxadiazole framework, coupled with natural products like limonene and citral, have been synthesized for anticonvulsant activity. Studies using maximal electroshock seizure, subcutaneous pentylenetetrazole, and strychnine models showed that these novel series of compounds meet the structural requirements indispensable for anticonvulsant activity, with efforts made to establish structure-activity relationships among the test compounds (Rajak et al., 2013).
Anticancer Evaluation
Another study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed that these compounds showed moderate to excellent anticancer activity against several cancer cell lines when compared to etoposide, a reference drug. This indicates the potential for 1,3,4-oxadiazole derivatives in cancer treatment (Ravinaik et al., 2021).
Antidiarrheal Agents
A novel series of 1,3,4-oxadiazole derivatives were evaluated for their antidiarrheal properties. The study highlighted compounds with significant antipropulsive activity and low analgesic activity, suggesting the potential for 1,3,4-oxadiazole derivatives in treating diarrhea without the analgesic effects typical of existing agents (Adelstein et al., 1976).
Safety and Hazards
properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-12-8-9-14(23-2)13(10-12)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPQCYIYXPVVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
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